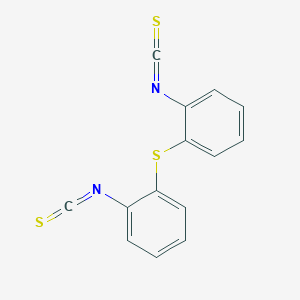![molecular formula C16H15ClN2O B14663662 3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol CAS No. 38052-93-6](/img/structure/B14663662.png)
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol is a chemical compound that belongs to the class of propanolamines It features a phenanthridine moiety substituted with a chlorine atom at the 2-position and an amino group at the 6-position, linked to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Chlorination: The phenanthridine core is then chlorinated at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated phenanthridine is reacted with an amine to introduce the amino group at the 6-position.
Attachment of the Propanol Chain: The final step involves the reaction of the amino-substituted phenanthridine with a propanol derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the phenanthridine core or the propanol chain.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced phenanthridine derivatives.
Substitution: Formation of various substituted phenanthridine derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol
- 3-[(2-Iodophenanthridin-6-yl)amino]propan-1-ol
- 3-[(2-Fluorophenanthridin-6-yl)amino]propan-1-ol
Uniqueness
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine substituent can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its bromine, iodine, and fluorine analogs.
Propiedades
Número CAS |
38052-93-6 |
|---|---|
Fórmula molecular |
C16H15ClN2O |
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
3-[(2-chlorophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H15ClN2O/c17-11-6-7-15-14(10-11)12-4-1-2-5-13(12)16(19-15)18-8-3-9-20/h1-2,4-7,10,20H,3,8-9H2,(H,18,19) |
Clave InChI |
IUHANPFLWVLHOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=C2NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


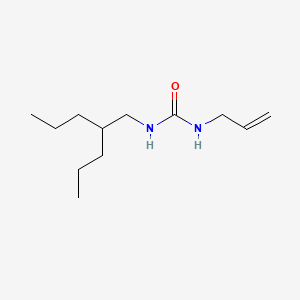
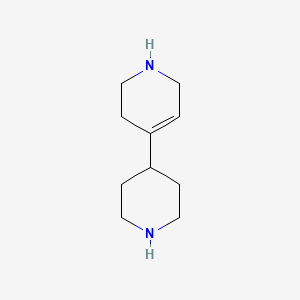
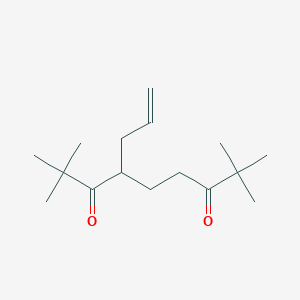
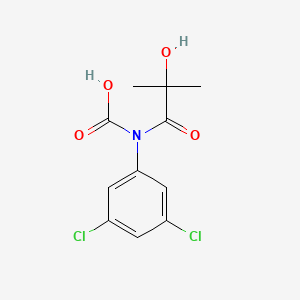
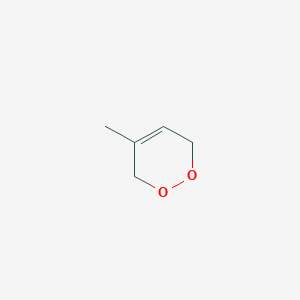
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
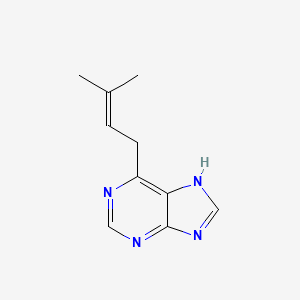
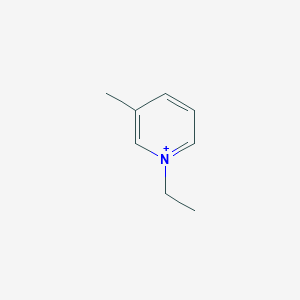
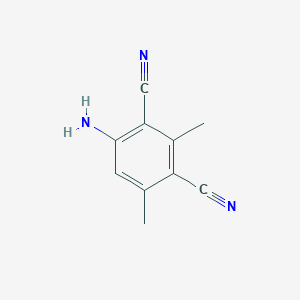
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
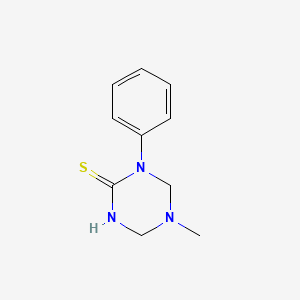
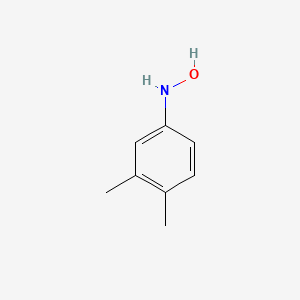
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
